Propofol-d17 beta-D-Glucuronide

Catalog No.
S14398310
CAS No.
M.F
C18H26O7
M. Wt
371.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propofol-d17 beta-D-Glucuronide

Product Name

Propofol-d17 beta-D-Glucuronide

IUPAC Name

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid

Molecular Formula

C18H26O7

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m1/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI Key

JZSJIASBMOIIKI-SJJXVSGXSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Propofol-d17 beta-D-Glucuronide is a deuterated metabolite of Propofol, a widely used anesthetic agent. Its molecular formula is C18H9D17O7C_{18}H_{9}D_{17}O_{7}, and it has a molecular weight of 371.5 g/mol. This compound is characterized by the incorporation of deuterium, a stable isotope of hydrogen, which enhances its stability and allows for more precise tracking in biological studies. Propofol-d17 beta-D-Glucuronide is primarily utilized in pharmacokinetic studies to investigate the metabolism and excretion of Propofol in various biological systems .

The metabolism of Propofol involves several enzymatic reactions, primarily through conjugation with glucuronic acid, leading to the formation of Propofol-d17 beta-D-Glucuronide. This process typically occurs in the liver and involves the following steps:

  • Hydroxylation: Propofol undergoes hydroxylation at specific sites, facilitated by cytochrome P450 enzymes.
  • Glucuronidation: The hydroxylated metabolites are then conjugated with glucuronic acid via UDP-glucuronosyltransferases, resulting in the formation of Propofol-d17 beta-D-Glucuronide.

These reactions are crucial for detoxifying and facilitating the excretion of Propofol from the body .

Propofol-d17 beta-D-Glucuronide primarily serves as a marker for studying the pharmacokinetics of Propofol rather than exhibiting direct biological activity. It does not possess anesthetic properties like its parent compound but is essential for understanding how Propofol is metabolized and cleared from the body. Research indicates that glucuronidation significantly affects the pharmacological profile of drugs, including their duration of action and systemic exposure .

The synthesis of Propofol-d17 beta-D-Glucuronide can be achieved through several methods:

  • Chemical Synthesis: This method involves the direct conjugation of deuterated Propofol with glucuronic acid using appropriate catalysts to facilitate the reaction.
  • Biotransformation: Utilizing liver microsomes or recombinant enzymes that mimic human metabolic pathways can produce this compound through enzymatic glucuronidation.
  • Stable Isotope Labeling: Deuterium-labeled precursors are used to synthesize this compound, ensuring that all hydrogen atoms in specific positions are replaced with deuterium .

Propofol-d17 beta-D-Glucuronide is primarily used in:

  • Pharmacokinetic Studies: It serves as a reference standard for analyzing the metabolism and excretion profiles of Propofol in clinical settings.
  • Research: It aids in understanding drug interactions and metabolic pathways involving anesthetics.
  • Quality Control: In pharmaceutical laboratories, it is used as a standard for ensuring the accuracy and reliability of analytical methods .

Studies involving Propofol-d17 beta-D-Glucuronide focus on its interactions with various enzymes and transporters:

  • Cytochrome P450 Enzymes: Investigating how different isoforms affect the metabolism of Propofol can provide insights into individual variability in drug response.
  • UDP-Glucuronosyltransferases: Understanding which specific isoforms are responsible for glucuronidation can help predict potential drug-drug interactions.
  • Transport Proteins: Research into how this metabolite interacts with efflux transporters can elucidate its role in pharmacokinetics and potential side effects .

Several compounds share structural or functional similarities with Propofol-d17 beta-D-Glucuronide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
PropofolC₁₈H₁₈O₁Parent compound, widely used anesthetic
Propofol beta-D-GlucuronideC₁₈H₂₆O₇Non-deuterated glucuronide form
2,6-DiisopropylphenolC₁₂H₁₈ORelated anesthetic compound
KetamineC₁₃H₁₈ClNDissociative anesthetic with different mechanisms

Uniqueness

Propofol-d17 beta-D-Glucuronide's uniqueness lies in its deuterated form, which allows for enhanced tracking and analysis during pharmacokinetic studies compared to non-deuterated analogs. The stable isotope labeling provides significant advantages in distinguishing between metabolites during complex biological assays .

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

371.27455785 g/mol

Monoisotopic Mass

371.27455785 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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